N'-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide
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Overview
Description
N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide is an organic compound with a complex molecular structure. It contains 52 atoms, including hydrogen, carbon, nitrogen, oxygen, and bromine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 2-bromopentanoic acid to form 2-(4-bromophenoxy)pentanoic acid. This intermediate is then reacted with 4-ethylcyclohexanecarbohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide
- N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylbenzohydrazide
Uniqueness
N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties may include solubility, reactivity, and biological activity, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C20H29BrN2O3 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N'-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C20H29BrN2O3/c1-3-5-18(26-17-12-10-16(21)11-13-17)20(25)23-22-19(24)15-8-6-14(4-2)7-9-15/h10-15,18H,3-9H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
QISJTFQIKDAKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NNC(=O)C1CCC(CC1)CC)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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